molecular formula C8H14N2OSi B145334 6-((Trimethylsilyl)oxy)pyridin-2-amine CAS No. 129696-47-5

6-((Trimethylsilyl)oxy)pyridin-2-amine

Cat. No.: B145334
CAS No.: 129696-47-5
M. Wt: 182.29 g/mol
InChI Key: IJMFIOHIHJPZEC-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)oxy)pyridin-2-amine is a chemical compound with the molecular formula C8H14N2OSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trimethylsilyl)oxy)pyridin-2-amine typically involves the reaction of pyridin-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Pyridin-2-amine+Trimethylsilyl chlorideBaseThis compound\text{Pyridin-2-amine} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Pyridin-2-amine+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-((Trimethylsilyl)oxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Pyridin-2-amine.

    Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.

Scientific Research Applications

6-((Trimethylsilyl)oxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)oxy)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-amine: Lacks the trimethylsilyl group, making it less stable and reactive.

    6-Hydroxypyridin-2-amine: Contains a hydroxyl group instead of a trimethylsilyl group, leading to different reactivity and applications.

    6-Methoxypyridin-2-amine: Has a methoxy group, which alters its chemical properties compared to the trimethylsilyl derivative.

Uniqueness

6-((Trimethylsilyl)oxy)pyridin-2-amine is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-trimethylsilyloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OSi/c1-12(2,3)11-8-6-4-5-7(9)10-8/h4-6H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMFIOHIHJPZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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